REACTION_CXSMILES
|
[CH3:1][O:2][S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O)(=[O:5])=[O:4].C(O)(=O)C.Cl.[OH-].[Na+]>O.C(Cl)(Cl)Cl>[CH3:1][O:2][S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:12])(=[O:4])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
688 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.7 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
SnCl.H2O
|
Quantity
|
2.18 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
56 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.4 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to a temperature of not more than 10° C
|
Type
|
STIRRING
|
Details
|
Next, the reaction mixture is stirred at not more than 10° C. for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
is kept at not more than 10° C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is separated
|
Type
|
EXTRACTION
|
Details
|
An aqueous phase is extracted by 4 L of chloroform
|
Type
|
WASH
|
Details
|
washed with a chloroform layer with 4 L of water twice
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated product is dried by anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COS(=O)(=O)C1=C(C=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |